REACTION_SMILES
|
[Br:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[C:9](#[N:10])[CH:11]1[O:12][CH2:13][CH2:14][N:15]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:16]1.[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[Mg:1].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[c:3]1([C:9]([CH:11]2[O:12][CH2:13][CH2:14][N:15]([CH2:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[CH2:16]2)=[O:24])[cH:4][cH:5][cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Brc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1CN(Cc2ccccc2)CCO1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
O=C(c1ccccc1)C1CN(Cc2ccccc2)CCO1
|
Type
|
product
|
Smiles
|
O=C(c1ccccc1)C1CN(Cc2ccccc2)CCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[C:9](#[N:10])[CH:11]1[O:12][CH2:13][CH2:14][N:15]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:16]1.[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[Mg:1].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[c:3]1([C:9]([CH:11]2[O:12][CH2:13][CH2:14][N:15]([CH2:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[CH2:16]2)=[O:24])[cH:4][cH:5][cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1CN(Cc2ccccc2)CCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
O=C(c1ccccc1)C1CN(Cc2ccccc2)CCO1
|
Type
|
product
|
Smiles
|
O=C(c1ccccc1)C1CN(Cc2ccccc2)CCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |